

Using 4-Chloro-4'-methylbenzophenone in the synthesis of pharmaceutical intermediates

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Compound of Interest

Compound Name: 4-Chloro-4'-methylbenzophenone

Cat. No.: B188998

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Application of Benzophenone Derivatives in Pharmaceutical Intermediate Synthesis

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document details the application of specific substituted benzophenones in the synthesis of pharmaceutical intermediates. While the use of **4-Chloro-4'-methylbenzophenone** in the synthesis of pharmaceutical intermediates is not well-documented in publicly available scientific literature, the structurally similar compound, 4-Chloro-4'-hydroxybenzophenone, is a critical precursor in the industrial production of the lipid-lowering drug, fenofibrate.^[1] This document will focus on the synthesis and application of 4-Chloro-4'-hydroxybenzophenone as a key intermediate for fenofibrate.

I. Synthesis of 4-Chloro-4'-hydroxybenzophenone

The primary route for synthesizing 4-Chloro-4'-hydroxybenzophenone is through a Friedel-Crafts acylation reaction.^{[2][3][4][5][6]} This method offers high yields and is adaptable for large-scale industrial production.^[5]

Experimental Protocol: Friedel-Crafts Acylation for 4-Chloro-4'-hydroxybenzophenone

This protocol describes a one-pot synthesis method starting from anisole and p-chlorobenzoyl chloride.[4][5]

Materials:

- Anisole
- p-Chlorobenzoyl chloride
- Aluminum chloride (AlCl_3)
- Chlorobenzene (solvent)
- Hydrochloric acid (HCl)
- Methanol (for recrystallization)
- Ice

Procedure:

- In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, charge chlorobenzene and anisole.
- Stir the mixture at room temperature and add aluminum chloride in batches.
- Over a period of time, add p-chlorobenzoyl chloride dropwise while maintaining the temperature between 35-45°C.
- After the addition is complete, raise the temperature to 45-55°C and maintain for 2 hours to complete the Friedel-Crafts acylation, forming 4-chloro-4'-methoxybenzophenone.[4]
- To perform the demethylation in the same pot, heat the reaction mixture to 130-140°C and hold for 2 hours.[4]

- Cool the reaction mixture to 60°C and pour it into a mixture of ice and water.[\[4\]](#)
- Stir the resulting mixture for 1 hour to precipitate the crude product.
- Filter the crude 4-Chloro-4'-hydroxybenzophenone and wash the filter cake with water until neutral.[\[4\]](#)
- Purify the crude product by recrystallization from methanol to obtain the final product.[\[4\]](#)

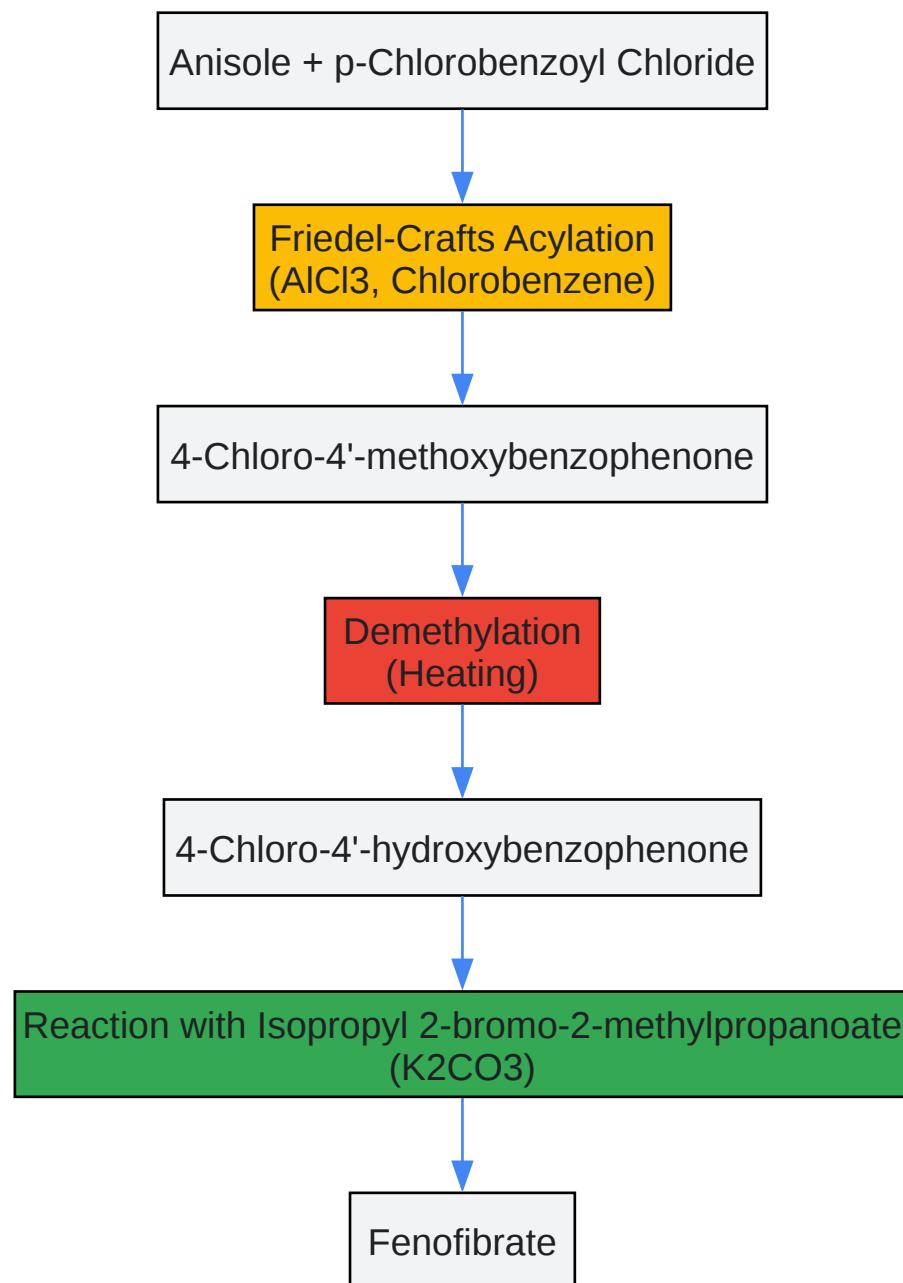
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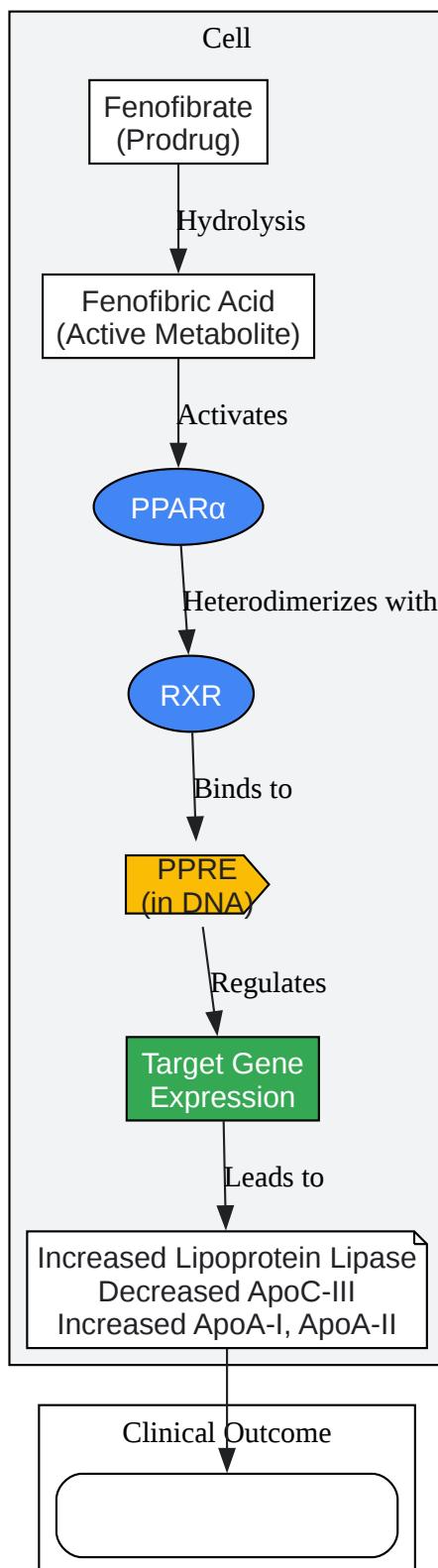
Parameter	Value	Reference
Starting Materials	Anisole, p-Chlorobenzoyl Chloride	[4] [5]
Catalyst	Aluminum Chloride (AlCl_3)	[4] [5]
Solvent	Chlorobenzene	[4] [5]
Reaction Temperature	Acylation: 35-55°C; Demethylation: 130-140°C	[4]
Reaction Time	Acylation: ~2 hours; Demethylation: 2 hours	[4]
Yield	Up to 97.3%	[5]
Purity (after recrystallization)	>99.5%	[7]

II. Synthesis of Fenofibrate from 4-Chloro-4'-hydroxybenzophenone

4-Chloro-4'-hydroxybenzophenone is a key intermediate in a multi-step synthesis of fenofibrate. The overall process involves the formation of fenofibric acid, followed by its esterification.[\[8\]](#)[\[9\]](#)

Experimental Workflow Diagram



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